BenchChemオンラインストアへようこそ!

1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Parkinson's disease α-synuclein toxicity neuroprotection

1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1153985-53-5) is an N-aryl benzimidazole-5-carboxylic acid building block with molecular formula C16H14N2O2 and molecular weight 266.29 g/mol. It is classified as a benzimidazole derivative, a privileged scaffold in medicinal chemistry.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 1153985-53-5
Cat. No. B1371127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid
CAS1153985-53-5
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C=NC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C16H14N2O2/c1-10-3-4-11(2)15(7-10)18-9-17-13-8-12(16(19)20)5-6-14(13)18/h3-9H,1-2H3,(H,19,20)
InChIKeyRDIBFASVCUAPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic Acid (CAS 1153985-53-5) – Compound Identity and Baseline Properties for Procurement Decisions


1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1153985-53-5) is an N-aryl benzimidazole-5-carboxylic acid building block with molecular formula C16H14N2O2 and molecular weight 266.29 g/mol [1]. It is classified as a benzimidazole derivative, a privileged scaffold in medicinal chemistry. Its primary documented application is as the essential synthetic intermediate for NAB2 (alphaSYN-IN-NAB2), a neuroprotective N-aryl benzimidazole amide that rescues α-synuclein toxicity in Parkinson's disease models [2]. The compound is commercially available from multiple vendors at ≥95% purity.

Why Generic Benzimidazole-5-carboxylic Acid Building Blocks Cannot Substitute for CAS 1153985-53-5 in NAB2-Directed Research


The 2,5-dimethylphenyl N-aryl substituent pattern in 1153985-53-5 is structurally essential for the downstream biological activity of the NAB2 pharmacophore. Positional isomers—such as 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS 452088-78-7) and 1-(3,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS 442531-63-7)—share identical molecular formula (C16H14N2O2) and nearly indistinguishable physicochemical properties (XLogP3 ≈ 3.4, TPSA 55.1 Ų for all isomers), making them appear interchangeable in inventory systems . However, the NAB2 chemotype specifically requires the 2,5-dimethyl substitution geometry to engage the Rab1a GDP-bound pocket and the Nedd4/Rsp5 signaling axis; the 2,4- and 3,5-dimethyl isomers have not been reported as precursors to any compound with demonstrated α-synuclein toxicity rescue activity [1]. Substituting any other regioisomeric building block into the NAB2 synthetic route would yield an entirely different amide product with uncharacterized or absent biological activity, potentially wasting synthetic effort and procurement budget on a compound that cannot replicate published neuroprotective results.

Quantitative Differentiation Evidence: 1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic Acid (1153985-53-5) vs. Closest Analogs


Essential Precursor Status for NAB2: Unique Amide Derivative with Validated α-Synuclein Rescue Activity vs. Isomer-Derived Amides

1153985-53-5 is the only documented synthetic precursor to NAB2 (N-(2-chlorobenzyl)-1-(2,5-dimethylphenyl)benzimidazole-5-carboxamide), a compound with multi-model protective activity against α-synuclein toxicity. Condensation of 1153985-53-5 with 2-chlorobenzylamine yields NAB2 [1]. The 2,4-dimethylphenyl isomer (CAS 452088-78-7) and 3,5-dimethylphenyl isomer (CAS 442531-63-7) would yield structurally distinct amides—N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)benzimidazole-5-carboxamide and N-(2-chlorobenzyl)-1-(3,5-dimethylphenyl)benzimidazole-5-carboxamide—neither of which has been reported to possess any biological activity or appear in the peer-reviewed literature .

Parkinson's disease α-synuclein toxicity neuroprotection

NAB2 EC50 vs. GI40 Differential: Target-Specific α-Synuclein Rescue Demonstrating Mechanistic Selectivity of the 2,5-Dimethylphenyl-Dependent Pharmacophore

NAB2, derived from 1153985-53-5, exhibits a 4.6-fold window between rescue of α-synuclein toxicity (EC40 = 4.5 µM) and general growth inhibition in non-α-syn-expressing yeast (GI40 = 20.5 µM), indicating that the biological activity is pathway-specific rather than a non-selective toxic effect [1]. No such selectivity data exist for any compound derived from the 1-(2,4-dimethylphenyl) or 1-(3,5-dimethylphenyl) isomers [2].

EC50 GI40 selectivity index

Rab1a Target Engagement: NAB2 Binds GDP-Bound Rab1a, Defining a Pharmacological Profile Inaccessible to Isomer-Derived Amides

Chemoproteomic profiling (TPP and SPROX) identified Rab1a as a direct target of NAB2 (derived from 1153985-53-5), with selective binding to the GDP-bound conformation of Rab1a [1]. This target engagement was validated by the observation that NAB2 treatment phenocopies Rab1a overexpression in alleviating α-synuclein toxicity, and NAB2 binds Nedd4 with KDapp = 42 nM [2]. No target engagement data exist for amides derived from any isomeric benzimidazole-5-carboxylic acid building block (2,4-dimethyl, 3,5-dimethyl, or unsubstituted phenyl variants) [3].

Rab1a GTPase target engagement chemoproteomics

Regioisomeric Purity and Vendor Specification: Ensuring the 2,5-Dimethylphenyl Identity vs. Co-eluting Positional Isomers

The three dimethylphenyl regioisomers of benzimidazole-5-carboxylic acid (2,5-; 2,4-; 3,5-) share identical molecular formula (C16H14N2O2), molecular weight (266.29 g/mol), and nearly identical computed physicochemical properties (XLogP3 ≈ 3.4, TPSA 55.1 Ų for all three), rendering them indistinguishable by MS or elemental analysis alone [1]. The 2,5-dimethylphenyl substitution pattern in 1153985-53-5 must be confirmed by ¹H-NMR (diagnostic aromatic coupling pattern of three non-equivalent aryl protons at C-3′, C-4′, C-6′ with distinct J-coupling constants: a doublet of doublets for H-4′ coupling to H-3′ and H-6′, vs. the symmetrical A₂ pattern of 3,5-dimethyl isomer or the ABX pattern of 2,4-dimethyl isomer) or HPLC retention time comparison against authentic isomer standards .

regioisomeric purity quality control HPLC identity confirmation

GHS Safety Profile Differentiator: Acute Oral Toxicity Classification Supporting Laboratory Handling Protocols

1153985-53-5 carries GHS hazard classifications of Acute Toxicity Category 4 (oral, H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335: may cause respiratory irritation), based on one ECHA C&L notification [1]. In contrast, no GHS classification data are publicly available for the 2,4-dimethyl isomer (452088-78-7) or 3,5-dimethyl isomer (442531-63-7) in ECHA or PubChem databases . While this absence likely reflects limited regulatory notification rather than intrinsic safety superiority, the availability of GHS data for 1153985-53-5 enables compliance with institutional chemical hygiene plans and OSHA Hazard Communication Standard requirements without the need for in-house hazard determination.

GHS classification acute toxicity laboratory safety

Commercial Availability and Price Transparency: Catalog Accessibility of 1153985-53-5 vs. Isomer Scarcity

1153985-53-5 is listed in multiple established chemical supplier catalogs with transparent pricing: Leyan (Cat# 2004293, ≥95% purity, 1g and 5g packages) , CymitQuimica/Biosynth (Ref. 3D-DWB98553, min. 95%, 100mg and 1g) , and Chemenu (Cat# CM405703, 95%+) . The MDL number MFCD13729598 is assigned . The 2,4-dimethyl isomer (452088-78-7) is listed by fewer suppliers (primarily Chemenu Cat# CM718261) with more limited package sizes . The 3,5-dimethyl isomer (442531-63-7) shows even more restricted commercial availability .

commercial availability supply chain procurement lead time

Procurement-Relevant Application Scenarios for 1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic Acid (1153985-53-5)


Synthesis of NAB2 (alphaSYN-IN-NAB2) for Parkinson's Disease Mechanistic Studies

1153985-53-5 is the definitive carboxylic acid precursor for amide coupling with 2-chlorobenzylamine to yield NAB2, an N-aryl benzimidazole probe compound that rescues α-synuclein toxicity through Rab1a GDP-bound binding and Nedd4/Rsp5-dependent endosomal trafficking restoration [1][2]. This application is irreproducible with any regioisomeric benzimidazole-5-carboxylic acid building block. The validated synthesis protocol (DCM, EDC, DMAP, 0 °C to rt) is compatible with standard medicinal chemistry laboratory capabilities [3].

Structure-Activity Relationship (SAR) Expansion of N-Aryl Benzimidazole Neuroprotective Chemotypes

The 2,5-dimethylphenyl substitution pattern in 1153985-53-5 serves as the reference point for SAR studies exploring the N-aryl benzimidazole pharmacophore. Researchers can systematically vary the carboxylic acid coupling partner (amine diversity) while holding the 2,5-dimethylphenyl N-aryl group constant, enabling isolation of the C-5 carboxamide SAR dimension without confounding changes to the N-aryl substitution pattern [1]. The known targets (Rab1a, Nedd4) provide a biochemical framework for interpreting SAR results [2].

Chemoproteomic Probe Development Using the Benzimidazole-5-carboxylic Acid Scaffold

The carboxylic acid functionality at position 5 of the benzimidazole core in 1153985-53-5 provides a derivatizable handle for installing biotin tags, fluorescent reporters, or photoaffinity labels via amide or ester linkages, while preserving the 2,5-dimethylphenyl N-aryl group essential for target engagement [1][2]. This enables development of activity-based probes for Rab1a and Nedd4 without altering the core pharmacophore geometry required for biological activity, supported by the published TPP and SPROX chemoproteomic methodologies [3].

Kinase and Ubiquitin Ligase Inhibitor Library Construction with Defined Regiochemistry

The benzimidazole-5-carboxylic acid scaffold with a defined 2,5-dimethylphenyl N-substituent can serve as a core building block for combinatorial library synthesis targeting ATP-binding pockets (kinases) or E3 ubiquitin ligase substrate-recognition domains. The unambiguous regioisomeric identity of 1153985-53-5 ensures that each library member retains the correct N-aryl geometry, avoiding the confounding biological variability introduced by isomeric mixtures [1]. The carboxylic acid handle at position 5 is amenable to high-throughput parallel amidation chemistry [2].

Quote Request

Request a Quote for 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.